molecular formula C8F12O8Rh2 B1581264 Rhodium(II) trifluoroacetate dimer CAS No. 31126-95-1

Rhodium(II) trifluoroacetate dimer

Cat. No.: B1581264
CAS No.: 31126-95-1
M. Wt: 657.87 g/mol
InChI Key: PQEXTYUESSEHKW-UHFFFAOYSA-J
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Description

Rhodium(II) trifluoroacetate dimer, with the chemical formula Rh2(O2CCF3)4, is a green solid compound used primarily as a catalyst in organic synthesis. It is known for its unique structure, often referred to as the “Chinese lantern” structure, which accommodates a Rh-Rh bond. This bond is responsible for the compound’s diamagnetic properties .

Preparation Methods

Rhodium(II) trifluoroacetate dimer is typically synthesized by dissolving rhodium(II) acetate in hot trifluoroacetic acid. The reaction can be represented as follows :

[ \text{Rh}_2(\text{O}_2\text{CCH}_3)_4 + 4 \text{HO}_2\text{CCF}_3 \rightarrow \text{Rh}_2(\text{O}_2\text{CCF}_3)_4 + 4 \text{HO}_2\text{CCH}_3 ]

This reaction expels acetic acid and retains the Rh-Rh bond. The compound can also form adducts with various Lewis bases, often with a 2:1 stoichiometry .

Chemical Reactions Analysis

Rhodium(II) trifluoroacetate dimer undergoes several types of chemical reactions, including:

    Cyclopropanation of Alkenes: This reaction is catalyzed by rhodium(II) trifluoroacetate using diazo compounds.

[ \text{RCH=CR’H} + \text{CH}_3\text{CH}_2\text{O}_2\text{CCH(N}_2) \rightarrow \text{cyclo-(RCH)(R’CH)(CH}_3\text{CH}_2\text{O}_2\text{CCH)} + \text{N}_2 ]

    Formation of Adducts: Rhodium(II) trifluoroacetate forms adducts with a variety of Lewis bases, such as CO, RCN, R2SO, and R3P.

Properties

CAS No.

31126-95-1

Molecular Formula

C8F12O8Rh2

Molecular Weight

657.87 g/mol

IUPAC Name

rhodium(2+);2,2,2-trifluoroacetate

InChI

InChI=1S/4C2HF3O2.2Rh/c4*3-2(4,5)1(6)7;;/h4*(H,6,7);;/q;;;;2*+2/p-4

InChI Key

PQEXTYUESSEHKW-UHFFFAOYSA-J

SMILES

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Rh].[Rh]

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Rh+2].[Rh+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Rhodium(II) trifluoroacetate dimer interact with surfaces for catalyst preparation?

A1: this compound can be anchored onto the surface of mesoporous silica materials like SBA-15 to create heterogenized catalysts. [] This anchoring can be achieved by utilizing modified SBA-15 materials containing functional groups like amine or a combination of amine and carboxyl groups. [] The interaction between the this compound and these functional groups leads to the immobilization of the catalyst on the surface.

Q2: What spectroscopic techniques are used to characterize this compound-based catalysts?

A2: Solid-state NMR techniques are powerful tools for characterizing these catalysts. [] Specifically:

  • ¹³C CP MAS and ¹⁵N CP MAS DNP NMR: These techniques are used to analyze the binding geometries of the this compound on the support material, providing insights into how the catalyst is anchored. []
  • ¹⁹F MAS NMR: This technique helps quantify the active catalyst sites in the heterogenized catalysts. This information is crucial for understanding the relationship between catalyst structure and its catalytic performance. []

Q3: What are the catalytic applications of this compound?

A3: this compound is a versatile catalyst known for its role in cyclopropanation reactions. [] For example, it effectively catalyzes the cyclopropanation reaction between styrene and ethyl diazoacetate (EDA). [] Beyond this specific example, the research suggests that heterogenized versions of this catalyst, where it's immobilized on a solid support, show promising activity and the benefit of recyclability. []

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